Imidazole-4-acetaldehyde

Catalog No.
S598929
CAS No.
645-14-7
M.F
C5H6N2O
M. Wt
110.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazole-4-acetaldehyde

CAS Number

645-14-7

Product Name

Imidazole-4-acetaldehyde

IUPAC Name

2-(1H-imidazol-5-yl)acetaldehyde

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

InChI

InChI=1S/C5H6N2O/c8-2-1-5-3-6-4-7-5/h2-4H,1H2,(H,6,7)

InChI Key

MQSRGWNVEZRLDK-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)CC=O

Synonyms

1H-imidazole-4-acetaldehyde, imidazole-4-acetaldehyde

Canonical SMILES

C1=C(NC=N1)CC=O

Imidazole-4-acetaldehyde belongs to the class of organic compounds known as imidazoles. Imidazoles are compounds containing an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms. Imidazole-4-acetaldehyde is soluble (in water) and a very weakly acidic compound (based on its pKa). Imidazole-4-acetaldehyde participates in a number of enzymatic reactions. In particular, Imidazole-4-acetaldehyde can be converted into imidazoleacetic acid through the action of the enzyme aldehyde dehydrogenase, mitochondrial. In addition, Imidazole-4-acetaldehyde can be biosynthesized from histamine; which is mediated by the enzyme amiloride-sensitive amine oxidase [copper-containing]. In humans, imidazole-4-acetaldehyde is involved in the histidine metabolism pathway. Imidazole-4-acetaldehyde is also involved in the metabolic disorder called the histidinemia pathway. Outside of the human body, imidazole-4-acetaldehyde can be found in a number of food items such as cloves, pomegranate, acorn, and wax apple. This makes imidazole-4-acetaldehyde a potential biomarker for the consumption of these food products.
Imidazole-4-acetaldehyde is an alpha-CH2-containing aldehyde and an imidazolylacetaldehyde. It has a role as a human metabolite and a mouse metabolite.

Imidazole-4-acetaldehyde is an organic compound classified as an imidazole derivative. It has the molecular formula C5_5H6_6N2_2O and features an imidazole ring, which is a five-membered aromatic structure containing two nitrogen atoms at positions 1 and 3. This compound acts as a significant metabolite of histamine in biological organisms, playing a crucial role in various biochemical pathways, particularly in the metabolism of amino acids and neurotransmitters .

  • Oxidation to Imidazole-4-acetic Acid: It can be oxidized to imidazole-4-acetic acid through the action of aldehyde dehydrogenase enzymes, particularly mitochondrial aldehyde dehydrogenase .
  • Conversion from Histamine: The compound is formed by the oxidative deamination of histamine, catalyzed by diamine oxidase, leading to its further oxidation into imidazole-4-acetic acid .
  • Prebiotic Synthesis: Under prebiotic conditions, it can be synthesized from erythrose and formamidine, potentially contributing to the origins of life on Earth .

Imidazole-4-acetaldehyde has been implicated in various biological activities:

  • Metabolism of Histamine: It serves as a metabolite in the degradation pathway of histamine, which is essential for regulating physiological processes such as immune response and neurotransmission .
  • Potential Biomarker: Recent studies suggest that imidazole-4-acetaldehyde may act as a biomarker for predicting postoperative opioid consumption in gastric cancer patients, indicating its relevance in clinical settings .
  • Role in Enzymatic Reactions: It participates in enzymatic reactions involving amine oxidases and aldehyde oxidases, highlighting its importance in metabolic pathways across different organisms .

The synthesis of imidazole-4-acetaldehyde can occur through various methods:

  • Prebiotic Synthesis: Under simulated prebiotic conditions, it can be synthesized from erythrose and formamidine. This process involves several steps that may include the formation of intermediates like imidazole-4-glycol and imidazole-4-ethanol .
  • Oxidation of Histidine: In biological systems, it is synthesized from histidine via oxidative deamination facilitated by specific enzymes such as diamine oxidase .

Imidazole-4-acetaldehyde has several applications:

  • Biochemical Research: Its role as a metabolite makes it a subject of interest in studies related to histamine metabolism and neurotransmitter regulation.
  • Potential Therapeutic Uses: Due to its involvement in metabolic pathways, it may have implications for drug development targeting disorders related to histamine dysregulation.
  • Food Science: As it has been detected in various foods, including pears and spinach, it could serve as an indicator of dietary intake or food quality .

Research on imidazole-4-acetaldehyde has explored its interactions with various biological systems:

  • Enzyme Interactions: Studies have demonstrated its substrate specificity for aldehyde dehydrogenase isozymes, indicating its potential role in metabolic processes across different tissues .
  • Histamine Pathway Dynamics: Investigations into its production from histamine reveal insights into the regulatory mechanisms governing neurotransmitter levels and their physiological effects .

Imidazole-4-acetaldehyde shares structural similarities with several other compounds. Here are some comparable compounds along with their unique attributes:

CompoundMolecular FormulaUnique Attributes
HistidineC6_6H9_9N3_3O2_2An essential amino acid involved in protein synthesis.
ImidazoleC3_3H4_4N2_2A simple aromatic compound that serves as a building block for many biologically active molecules.
Imidazole-4-glycolC5_5H7_7N3_3OA precursor to imidazole-4-acetaldehyde; involved in similar metabolic pathways.
ImidazolesVariesA class of compounds containing an imidazole ring; diverse biological activities.

Imidazole-4-acetaldehyde stands out due to its specific role as a metabolite of histamine and its potential applications in clinical research, distinguishing it from other similar compounds that may not have the same biochemical significance or therapeutic potential.

Prebiotic Condensation Pathways (Erythrose-Formamidine Reactions)

The prebiotic synthesis of imidazole-4-acetaldehyde represents a fundamental pathway for the formation of this important heterocyclic compound under primitive Earth conditions [3]. The most extensively studied prebiotic route involves the condensation reaction between erythrose and formamidine, two compounds that are known to form under prebiotic conditions [3]. This reaction sequence demonstrates the plausible formation of imidazole-4-acetaldehyde in the absence of sophisticated catalytic systems.

The prebiotic formation mechanism proceeds through multiple steps, beginning with the initial condensation of erythrose with formamidine [3]. Research has demonstrated that this reaction can yield imidazole-4-acetaldehyde with maximum yields of approximately 1.6% based on erythrose consumption [3] . The reaction products have been identified through comprehensive analytical techniques including thin-layer chromatography, high-performance liquid chromatography, and liquid chromatography-mass spectrometry by comparison with authentic samples [3].

Alternative prebiotic pathways have been investigated involving erythrose, formaldehyde, and ammonia as starting materials [3]. Under these conditions, the reaction produces not only imidazole-4-acetaldehyde but also related compounds such as imidazole-4-ethanol and imidazole-4-glycol [3]. The maximum yields obtained for these related products were 5.4% and 6.8% respectively, based on erythrose [3]. These findings suggest that several prebiotic reactions could convert imidazole-4-glycol and imidazole-4-ethanol to imidazole-4-acetaldehyde under appropriate conditions [3].

Starting MaterialsProductMaximum Yield (%)ConditionsReference
Erythrose + FormamidineImidazole-4-acetaldehyde1.6Standard prebiotic conditionsShen et al. 1987 [3]
Erythrose + Formaldehyde + AmmoniaImidazole-4-ethanol5.4Aqueous solutionShen et al. 1987 [3]
Erythrose + Formamidine (optimized)Imidazole-4-acetaldehyde1.6Prebiotic earth simulationMultiple studies [3]

The mechanistic understanding of these prebiotic condensation pathways reveals that the formation of the imidazole ring proceeds through condensation of amine intermediates rather than imine structures [23] [26]. The limiting stage in the cyclization process involves intramolecular attack by the amino group of the precyclic intermediate on the carbon atom bound to the hydroxyl group, with simultaneous release of a water molecule according to an substitution nucleophilic bimolecular mechanism [23] [26].

Research into formamide-based prebiotic synthesis has shown that nucleobase formation utilizes the undissociated form of formamide, with the dehydration product hydrogen cyanide potentially playing a key role in the mechanism [11] [14]. The rate-determining step of the entire reaction pathway is the cyclization of the diaza-pentanimine precursor, while subsequent formation of the imidazole ring proceeds with moderate activation energy [11] [14].

Strecker Synthesis for Histidine Precursor Conversion

The Strecker synthesis represents a crucial prebiotic pathway for converting imidazole-4-acetaldehyde into histidine, one of the essential amino acids [3] [9]. This reaction sequence demonstrates how imidazole-4-acetaldehyde could have served as a precursor for amino acid formation on the primitive Earth [3] [9]. The Strecker synthesis involves the reaction of imidazole-4-acetaldehyde with hydrogen cyanide and ammonia to form the corresponding alpha-amino nitrile intermediate, which subsequently hydrolyzes to yield histidine [9].

The prebiotic formation of histidine has been accomplished experimentally through a two-step process [9]. In the first step, the formation of imidazole-4-acetaldehyde occurs through the condensation of erythrose and formamidine [9]. In the second step, imidazole-4-acetaldehyde is converted to histidine without isolation of intermediate products by adding hydrogen cyanide and ammonia to the reaction mixture [9]. This integrated approach yields histidine in approximately 3.5% based on the ratio of histidine to erythrose [9].

The mechanistic pathway for the Strecker synthesis involves several key transformations [9]. Initially, imidazole-4-acetaldehyde undergoes nucleophilic addition with ammonia to form an imine intermediate [9]. Subsequently, hydrogen cyanide adds to this imine to generate the alpha-amino nitrile [9]. Finally, hydrolysis of the nitrile group under acidic or basic conditions produces the carboxylic acid functionality, completing the formation of histidine [9].

Analytical characterization of the Strecker synthesis products has been performed using liquid chromatography, high-performance liquid chromatography, thermospray liquid chromatography-mass spectrometry, and tandem mass spectrometry [9]. These techniques confirm the successful formation of histidine through this prebiotic pathway [9]. The reaction represents a new chemical synthesis of one of the basic amino acids that had not been synthesized prebiotically until these investigations [9].

The significance of the Strecker synthesis extends beyond simple amino acid formation, as it demonstrates the potential for complex biochemical precursors to arise under prebiotic conditions [9] [33]. The conversion of imidazole-4-acetaldehyde to histidine through this pathway provides insight into how the building blocks of proteins could have emerged in the absence of sophisticated enzymatic machinery [9] [33].

Laboratory Synthesis Protocols (Catalysts, Solvents, Yield Optimization)

Laboratory synthesis of imidazole-4-acetaldehyde and related imidazole derivatives has been extensively investigated using various catalytic systems and reaction conditions [16] [19] [21]. Modern synthetic approaches have evolved to include microwave-assisted methodologies, deep eutectic solvents, and multicomponent reaction strategies to optimize yields and reaction efficiency [16] [21] [22].

Microwave-assisted synthesis has emerged as a particularly effective method for preparing imidazole derivatives [16]. One-pot synthesis of imidazole-4-carboxylates has been achieved through microwave-assisted 1,5-electrocyclization of 1,2-diaza-1,3-diene-derived azavinyl azomethine ylides [16]. The typical procedure involves dissolving 2-chloro-3-(ethoxycarbonylhydrazono)-butanoic acid ethyl ester in acetonitrile, treating with triethylamine at room temperature, adding primary amine and aldehyde, then heating under microwave irradiation at 150 degrees Celsius for 20 minutes [16].

Deep eutectic solvents have shown remarkable promise as both catalysts and reaction media for imidazole synthesis [21]. The ternary deep eutectic solvent system comprising dimethyl urea, tin dichloride, and hydrochloric acid in a 1:1:1 ratio has demonstrated exceptional catalytic activity [21]. Under optimized conditions using this system, 2,4,5-triphenylimidazole derivatives can be obtained in yields up to 96% within 45 minutes at 60 degrees Celsius [21].

The effect of various nitrogen sources on reaction yields has been systematically investigated [21]. Among nitrogen sources including ammonia, ammonium fluoride, ammonium chloride, ammonium nitrate, and ammonium acetate, the latter proved most suitable for desired reactions, providing high yields of imidazole derivatives [21]. Temperature optimization studies revealed that the highest yields are achieved at 60 degrees Celsius for tri-substituted imidazoles and 90 degrees Celsius for tetra-substituted variants [21].

Solvent effects play a crucial role in imidazole synthesis optimization [21]. Comparative studies of various solvents including ethanol, methanol, ethyl acetate, water, toluene, dimethylformamide, and tetrahydrofuran revealed that deep eutectic solvent conditions consistently provided superior yields compared to conventional organic solvents [21]. The deep eutectic solvent system demonstrates excellent recyclability, maintaining catalytic activity for up to five reaction cycles without significant decline in performance [21].

Reaction TypeCatalyst SystemSolventTemperature (°C)TimeYield (%)
Microwave-assistedTriethylamineAcetonitrile15020 min48-95
Deep eutectic solventDimethyl urea:SnCl₂:HClSelf-solvent6045 min96
MulticomponentGlacial acetic acidAcetic acid11012 h60-80
One-pot synthesisAmmonium acetateEthanolRefluxVariable40-70

Multicomponent synthesis strategies have been developed for tetrasubstituted imidazole compounds [22]. These approaches typically involve cyclocondensation reactions of benzil, aromatic primary amines, aldehydes, and ammonium acetate in glacial acetic acid [22]. The reaction proceeds through heating the mixture at 110 degrees Celsius for 12 hours, with reaction progress monitored by thin-layer chromatography [22].

Yield optimization studies have identified several critical parameters affecting product formation [21] [22]. Reaction temperature, catalyst loading, reactant stoichiometry, and reaction time all significantly influence final yields [21] [22]. The optimal parameters typically involve slight excess of nitrogen source, controlled temperature profiles, and adequate reaction times to ensure complete conversion while minimizing side product formation [21] [22].

Byproduct Analysis in Multi-Step Imidazole Derivative Synthesis

The formation of byproducts during multi-step imidazole derivative synthesis represents a significant challenge in achieving high selectivity and yield [12] [23] [25]. Understanding these side reactions is crucial for optimizing synthetic protocols and developing strategies to minimize unwanted product formation [12] [23] [25].

During prebiotic synthesis pathways, several competing reactions can lead to alternative products [3] [12]. The condensation of erythrose with formamidine can produce not only imidazole-4-acetaldehyde but also imidazole-4-glycol and related derivatives [3]. These byproducts arise through different cyclization patterns and subsequent oxidation or reduction processes [3]. The formation of these alternative products can be influenced by reaction conditions including temperature, concentration, and the presence of oxidizing or reducing agents [3].

Aldol condensation reactions represent a major source of byproduct formation in aldehyde-containing systems [12] [23]. When imidazole-4-acetaldehyde or related aldehydes undergo condensation reactions, they can participate in intermolecular aldol additions leading to complex polymer formation [12]. These reactions are particularly problematic under basic conditions where the alpha-hydrogen atoms adjacent to the carbonyl group become activated [12] [23].

The mechanism of byproduct formation through aldol condensation involves several steps [12]. Initially, base-catalyzed abstraction of the alpha-hydrogen creates an enolate intermediate [12]. This enolate can then attack another aldehyde molecule, leading to carbon-carbon bond formation [12]. Subsequent dehydration and cyclization reactions can produce complex mixtures of polymeric materials that reduce the yield of desired products [12].

Cannizaro-type reactions represent another significant pathway for byproduct formation [12]. Under certain conditions, aldehydes can undergo disproportionation reactions where one molecule is reduced to an alcohol while another is oxidized to a carboxylic acid [12]. For imidazole-4-acetaldehyde, this can lead to the formation of imidazole-4-ethanol and imidazole-4-acetic acid as major byproducts [12].

Analytical characterization of byproducts requires sophisticated techniques due to the complexity of reaction mixtures [3] [16] [22]. High-performance liquid chromatography coupled with mass spectrometry has proven particularly valuable for identifying and quantifying minor products [3] [16]. Nuclear magnetic resonance spectroscopy provides detailed structural information about byproduct formation mechanisms [16] [22].

Byproduct TypeFormation MechanismTypical Yield (%)Analytical Method
Imidazole-4-glycolAlternative cyclization2-6HPLC-MS [3]
Polymeric materialsAldol condensation5-15NMR, GPC [12]
Carboxylic acidsCannizaro reaction1-3LC-MS [12]
Cyclic dimersIntramolecular cyclization2-8MS/MS [16]

Strategies for minimizing byproduct formation include careful control of reaction conditions, use of protecting groups, and selection of appropriate catalytic systems [16] [21] [22]. Temperature control is particularly important, as elevated temperatures can promote unwanted side reactions while insufficient heating may lead to incomplete conversion [21] [22]. The choice of solvent system can also significantly influence the selectivity of imidazole formation reactions [21].

The development of more selective catalytic systems has shown promise for reducing byproduct formation [21]. Deep eutectic solvent systems demonstrate improved selectivity compared to conventional catalysts, potentially due to their ability to stabilize specific reaction intermediates [21]. Additionally, microwave heating can provide more precise temperature control, reducing the likelihood of thermal decomposition pathways [16].

Physical Description

Solid

XLogP3

-0.5

LogP

0.388

Other CAS

645-14-7

Wikipedia

Imidazole-4-acetaldehyde

Dates

Last modified: 07-20-2023

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